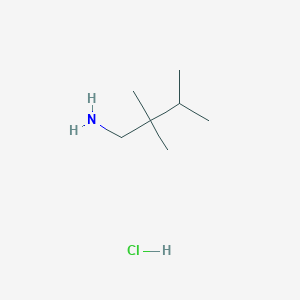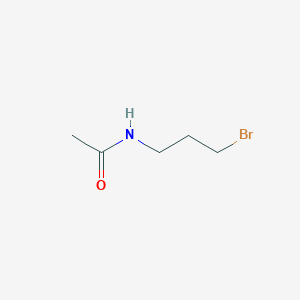![molecular formula C13H18N4O2 B2953119 N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2199201-07-3](/img/structure/B2953119.png)
N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMAPP and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
DMAPP is known to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. DMAPP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMAPP has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the inhibition of angiogenesis. It has also been found to induce the expression of genes involved in the immune response, suggesting that it may have potential applications in immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMAPP is its potential as a versatile tool for studying various biological processes. However, one of the limitations of DMAPP is its instability in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on DMAPP. One area of interest is the development of more stable analogs of DMAPP that can be used in aqueous solutions. Another area of interest is the exploration of DMAPP's potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of DMAPP and its potential applications in various scientific fields.
Méthodes De Synthèse
DMAPP can be synthesized through a multi-step process that involves the reaction of pyridine-3-carboxylic acid with dimethylamine, followed by the addition of acryloyl chloride. The final step involves the reaction of the resulting product with propionyl chloride to yield DMAPP.
Applications De Recherche Scientifique
DMAPP has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-cancer properties, and its use in cancer research is being explored extensively. DMAPP has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
N-[5-(dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-4-12(18)15-6-5-13(19)16-10-7-11(17(2)3)9-14-8-10/h4,7-9H,1,5-6H2,2-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTBFFLQMXMDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=C1)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[5-(dimethylamino)pyridin-3-yl]carbamoyl}ethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2953044.png)

![4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2953046.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2953047.png)



![7-methyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2953055.png)
